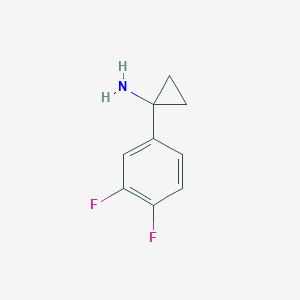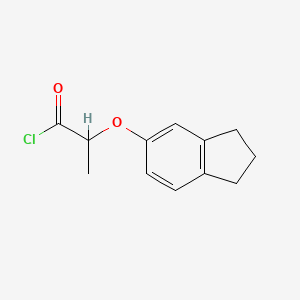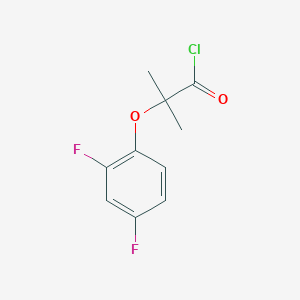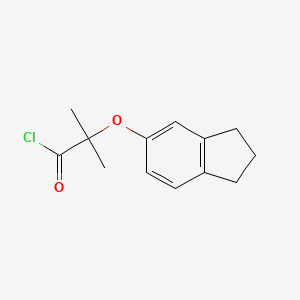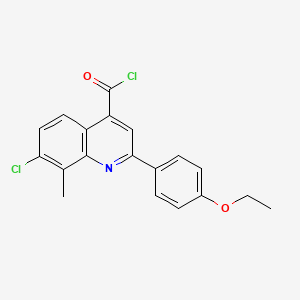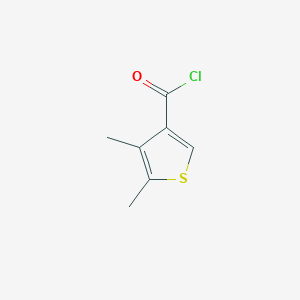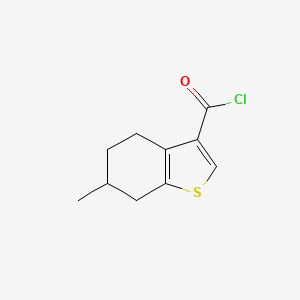
3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)propanamide
Übersicht
Beschreibung
“3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)propanamide” is a compound with borate and sulfonamide groups . It appears as a colorless to yellow liquid or semi-solid or solid .
Synthesis Analysis
This compound can be synthesized through nucleophilic and amidation reactions . The synthesis process involves the use of bis(pinacolato)diboron, potassium acetate, and other reagents .Molecular Structure Analysis
The molecular structure of this compound has been characterized by 1H and 13C NMR, IR, MS, and single crystal X-ray diffraction . The comparison of the actual value with the value calculated by density functional theory (DFT) shows that the crystal structures obtained by the two methods are consistent .Chemical Reactions Analysis
The compound was acquired through two substitution reactions, as expected, and had a high yield (total yield: 78.1%) .Physical And Chemical Properties Analysis
The compound has a molecular weight of 199.06 . It has a melting point of 184-188°C .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
- Synthesis and Structural Analysis : Compounds related to 3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)propanamide have been synthesized and characterized using spectroscopic methods and X-ray diffraction. These studies provide insights into the molecular structure and conformation of these compounds, as well as their vibrational properties (Wu, Chen, Chen, & Zhou, 2021).
- Density Functional Theory (DFT) Studies : DFT calculations have been employed to analyze molecular electrostatic potential and frontier molecular orbitals of similar compounds, revealing important physicochemical properties (Huang et al., 2021).
Advanced Material Synthesis
- Boronated Phosphonium Salts : Research involving boronated phosphonium salts containing a similar 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-yl structure has been conducted. These compounds have been synthesized and characterized, and their potential applications in various fields, including material science, are being explored (Morrison et al., 2010).
Chemical Synthesis Methodologies
- Pd-Catalyzed Borylation : Studies have focused on the Pd-catalyzed borylation of arylbromides, a process relevant to the synthesis of (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)arenes, showcasing advancements in synthetic methodologies (Takagi & Yamakawa, 2013).
Biological and Pharmaceutical Research
- Lipogenic Inhibitors : A study on pinacolyl boronate-substituted stilbenes, which are related to this compound, has shown that these compounds can inhibit lipogenesis, indicating potential applications in the development of lipid-lowering drugs (Das, Zhao, Tang, & Yang, 2011).
Fluorescence and Imaging
- Near-Infrared Fluorescent Probe : A study on a near-infrared fluorescence off-on probe based on arylboronate structures demonstrates potential applications in detecting benzoyl peroxide in samples and imaging in living cells and zebrafish (Tian et al., 2017).
Wirkmechanismus
Safety and Hazards
The compound is considered hazardous. It causes skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include washing thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and avoiding breathing dust/fume/gas/mist/vapors/spray .
Eigenschaften
IUPAC Name |
3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18BNO3/c1-8(2)9(3,4)14-10(13-8)6-5-7(11)12/h5-6H2,1-4H3,(H2,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWMLHEDQHMDLRY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)CCC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18BNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1227359-70-7 | |
| Record name | 3-(tetramethyl-1,3,2-dioxaborolan-2-yl)propanamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


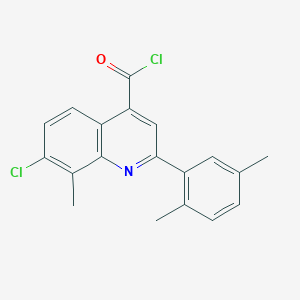

![4-[(2-Chloro-4-fluorobenzyl)oxy]-3-methoxybenzoyl chloride](/img/structure/B1420683.png)
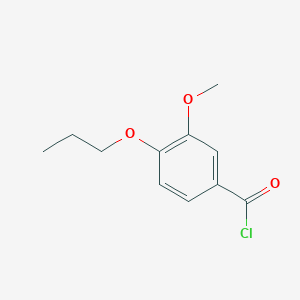
![4-[(3-Methylbenzyl)oxy]benzoyl chloride](/img/structure/B1420685.png)
![4-[(3,4-Dichlorobenzyl)oxy]benzoyl chloride](/img/structure/B1420686.png)
